molecular formula C12H12N2O2S3 B2909211 S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955742-57-1

S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No. B2909211
CAS RN: 955742-57-1
M. Wt: 312.42
InChI Key: ZIFYYVZALXLCRC-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are used in the synthesis of various drugs and have shown potential as antimicrobial , anticancer , and anti-inflammatory agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data . The steric and electrostatic potential fields can also be calculated at each lattice intersection of a regularly spaced grid .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as quorum sensing inhibitors, which are compounds that inhibit bacterial cell-cell communication .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their specific structure. Some benzothiazole derivatives have been reported to have low toxicity by ingestion .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the design and synthesis of novel benzothiazole derivatives with improved pharmacological profiles . This could include the development of benzothiazole derivatives as potent selective quorum sensing inhibitors of Gram-negative bacteria .

properties

IUPAC Name

S-[2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S3/c1-7(15)18-6-10(16)13-12-14-11-8(17-2)4-3-5-9(11)19-12/h3-5H,6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYYVZALXLCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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